n-(naphthalen-1-yl)-3-oxo-3-phenylpropanamide
Overview
Description
n-(naphthalen-1-yl)-3-oxo-3-phenylpropanamide is a chemical compound with the molecular formula C19H15NO2 and a molecular weight of 289.33 g/mol It is characterized by the presence of a benzene ring, a propanamide group, and a naphthalene moiety
Mechanism of Action
Target of Action
The primary target of N-(Naphthalen-1-yl)-3-oxo-3-phenylpropanamide is the fungus Rhizoctonia solani . This compound acts as a fungicide, inhibiting the growth and development of the fungus .
Mode of Action
This compound interacts with its target by affecting the microscopic morphology of R. solani . The compound causes hyphal swelling, uneven thickness, fractures, deformities, and an increase in hyphal surface warts . It also leads to the separation of the cell wall, disintegration of subcellular organelles, and disappearance of the septum .
Biochemical Pathways
The compound affects several biochemical pathways. Gene Ontology enrichment analysis showed that the differentially expressed genes (DEGs) were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Metabolic pathway enrichment analysis showed that there were 16 significant metabolic pathways, such as steroid biosynthesis and ABC transporters .
Pharmacokinetics
solani suggests that it has good bioavailability and can reach its target effectively .
Result of Action
The result of the compound’s action is the inhibition of R. solani growth. The mycelium treated with the compound produces a red secretion and exhibits progressive creeping growth . The compound also causes significant changes in the microscopic morphology of R. solani .
Biochemical Analysis
Biochemical Properties
Benzenepropanamide, N-1-naphthalenyl-beta-oxo-, plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including binding to active sites, altering enzyme conformation, or modulating enzyme activity. These interactions are essential for understanding the compound’s role in biochemical processes .
Cellular Effects
The effects of Benzenepropanamide, N-1-naphthalenyl-beta-oxo-, on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular responses. These effects highlight the compound’s potential impact on cellular physiology .
Molecular Mechanism
At the molecular level, Benzenepropanamide, N-1-naphthalenyl-beta-oxo-, exerts its effects through specific mechanisms. It can bind to biomolecules, such as enzymes or receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. Understanding these molecular mechanisms is crucial for elucidating the compound’s biochemical actions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzenepropanamide, N-1-naphthalenyl-beta-oxo-, can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under specific conditions, while it may degrade under others. Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of temporal effects in experimental settings .
Dosage Effects in Animal Models
The effects of Benzenepropanamide, N-1-naphthalenyl-beta-oxo-, vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
Benzenepropanamide, N-1-naphthalenyl-beta-oxo-, is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can influence the overall metabolic balance within cells, affecting energy production, biosynthesis, and other metabolic processes. The compound’s role in metabolic pathways underscores its significance in cellular metabolism and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(naphthalen-1-yl)-3-oxo-3-phenylpropanamide typically involves the reaction of benzenepropanamide with naphthalene derivatives under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where benzenepropanamide is reacted with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
n-(naphthalen-1-yl)-3-oxo-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
n-(naphthalen-1-yl)-3-oxo-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-
- n-(naphthalen-1-yl)-3-oxo-3-phenylpropanamide derivatives
- N-(1-Naphthalenyl)-beta-oxobenzenepropanamide
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-naphthalen-1-yl-3-oxo-3-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c21-18(15-8-2-1-3-9-15)13-19(22)20-17-12-6-10-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTJKEXGPHAIKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066639 | |
Record name | Benzenepropanamide, N-1-naphthalenyl-.beta.-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20653-04-7 | |
Record name | N-1-Naphthalenyl-β-oxobenzenepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20653-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanamide, N-1-naphthalenyl-beta-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020653047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanamide, N-1-naphthalenyl-.beta.-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenepropanamide, N-1-naphthalenyl-.beta.-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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